1-Bromo-4-isopropoxynaphthalene
Description
Contextual Significance of Halogenated Naphthalene (B1677914) Ethers as Organic Intermediates
Halogenated naphthalenes and their derivatives, including ethers, are highly valuable intermediates in organic synthesis. Their utility has been significantly enhanced by advancements in radical chemistry and transition metal-catalyzed reactions. nih.gov These compounds serve as crucial starting materials for a variety of transformations, including but not limited to:
Palladium-catalyzed coupling reactions nih.gov
Annulation to form fused ring systems like naphtha[2,3-b]furans and other polycyclic aromatic hydrocarbons nih.gov
Carbonylation and carbonylative annulation reactions nih.gov
The presence of a halogen atom, such as bromine, on the naphthalene ring provides a reactive site for these coupling reactions, allowing for the construction of more complex molecular architectures. The ether functional group, in this case, the isopropoxy group, can influence the electronic properties of the naphthalene system and may be a key feature in the target molecule or can be later modified.
Strategic Importance of the Naphthalene Framework in Molecular Design
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. researchgate.netijpsjournal.com Its rigid structure and extended π-system provide a unique platform for the design of novel molecules with a wide range of biological activities and material properties.
Naphthalene derivatives have been extensively explored and have shown a broad spectrum of pharmacological activities, including:
Anticancer researchgate.netmdpi.com
Antimicrobial ijpsjournal.commdpi.com
Anti-inflammatory researchgate.netmdpi.com
Antiviral ijpsjournal.comnih.gov
The versatility of the naphthalene core allows for structural modifications that can fine-tune the biological activity and pharmacokinetic properties of a molecule. mdpi.comnih.gov Several FDA-approved drugs, such as naproxen, propranolol, and terbinafine, incorporate the naphthalene moiety, highlighting its importance in drug discovery. nih.gov Furthermore, the unique photophysical properties of naphthalene derivatives make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netchemicalbook.com
Overview of 1-Bromo-4-isopropoxynaphthalene's Role as a Synthetic Building Block in Academic Endeavors
While specific research detailing the extensive use of this compound is not widely published, its structure suggests its primary role as a key intermediate in the synthesis of more complex, functionalized naphthalene derivatives. The bromo- and isopropoxy- substituents at the 1 and 4 positions, respectively, offer distinct points for chemical modification.
The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com The isopropoxy group, an ether linkage, is generally stable under many reaction conditions but can be cleaved if necessary to reveal a naphthol, which can then be further functionalized.
Given the established importance of the naphthalene framework in medicinal chemistry and materials science, it is plausible that this compound serves as a precursor for the synthesis of novel compounds with potential applications in these fields. For instance, it could be utilized in the development of new pharmaceutical agents, liquid crystals, or organic electronic materials. The strategic placement of the bromo and isopropoxy groups allows for regioselective synthesis, a crucial aspect in the construction of complex target molecules.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | CAS Number |
| This compound | C13H13BrO | 265.14 | Halogenated naphthalene ether, synthetic intermediate. | 185310-23-0 |
| 1-Bromo-4-methylnaphthalene | C11H9Br | 221.09 | Halogenated and alkylated naphthalene. | 6627-78-7 |
| 4-Bromo-1-naphthol | C10H7BrO | 221.07 | Brominated naphthol derivative, intermediate for dyes and pharmaceuticals. ontosight.ai | 53220-82-9 |
| 1-Bromo-4-iodobenzene | C6H4BrI | 282.90 | Dihalogenated benzene, used in cross-coupling reactions. cymitquimica.com | 589-87-7 |
| 1-Bromo-3-isopropoxynaphthalene | C13H13BrO | 265.14 | Isomer of the title compound. | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-propan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMHRFXDFPTMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Isopropoxynaphthalene and Its Analogues
Conventional Synthetic Routes to Bromo- and Alkoxynaphthalenes
Traditional synthetic pathways to substituted naphthalenes, including 1-bromo-4-isopropoxynaphthalene, rely on well-established reactions such as electrophilic aromatic substitution and nucleophilic substitution.
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the naphthalene (B1677914) ring. For instance, naphthalene itself reacts readily with bromine, typically in a solvent like carbon tetrachloride, to yield 1-bromonaphthalene as the major product. docbrown.infoorgsyn.org
To synthesize this compound via this route, a plausible precursor would be 1-isopropoxynaphthalene. The isopropoxy group is an activating, ortho-para directing group. Therefore, its presence would direct the incoming electrophile (Br+) to either position 2 or 4. The synthesis would likely involve the bromination of a pre-existing naphthalene derivative to ensure the desired 1,4-substitution pattern. Reagents like N-Bromosuccinimide (NBS) are often preferred over elemental bromine for their milder nature and higher selectivity, which can be advantageous in preventing the formation of polybrominated byproducts. nih.govwku.edu The reaction is typically carried out in a suitable solvent, such as acetonitrile or a chlorinated solvent. nih.govgoogle.com
Table 1: Representative Conditions for Electrophilic Bromination of Aromatic Compounds
| Substrate | Brominating Agent | Catalyst/Solvent | Temperature | Product(s) | Reference |
|---|---|---|---|---|---|
| Naphthalene | Bromine (Br₂) | Carbon Tetrachloride | Reflux | 1-Bromonaphthalene | orgsyn.org |
| 1-Methylnaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to RT | 4-Bromo-1-methylnaphthalene | google.com |
| o-Xylene | Bromine (Br₂) | Iron filings, Iodine | 0°C to -5°C | 4-Bromo-o-xylene | orgsyn.org |
| Various Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to 60°C | Regioselective bromoarenes | nih.gov |
A more direct and highly regioselective route to this compound is the O-alkylation of 4-bromo-1-naphthol. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the naphthol hydroxyl group with a base to form a nucleophilic naphthoxide ion. This intermediate then reacts with an isopropyl electrophile, such as 2-bromopropane or isopropyl iodide, in a nucleophilic substitution reaction to form the desired ether linkage. nih.gov
Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), and the reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetone. The choice of base and solvent can significantly influence the reaction yield and rate. The availability of 4-bromo-1-naphthol as a commercial starting material makes this a synthetically viable approach. sigmaaldrich.com
Table 2: General Conditions for O-Alkylation of Phenols/Naphthols
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Acetylneuraminic Acid derivative | Propargyl bromide | NaH | THF | 0°C to RT | 58% | nih.gov |
| 4-Bromo-1-naphthol | 2-Bromopropane | K₂CO₃ | Acetone | Reflux | Good (Typical) | General Knowledge |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, synthetic chemistry has increasingly focused on developing environmentally benign methodologies. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
A significant advancement in green chemistry is the use of aqueous micellar media to facilitate organic reactions. rsc.orgresearchgate.net Surfactants, when dissolved in water above their critical micelle concentration, form nanoscopic aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic exterior, creating a unique reaction environment that can solubilize nonpolar organic reactants in water. mdpi.comnih.gov
This technology can be applied to both the electrophilic bromination and O-alkylation steps. For instance, the O-alkylation of 4-bromo-1-naphthol could be performed in water using a suitable surfactant. The micellar core would sequester the naphthol and the isopropyl halide, effectively increasing their local concentration and promoting the reaction, while avoiding the need for volatile organic solvents. escholarship.org Similarly, micellar catalysis can enhance halogenation reactions, sometimes even obviating the need for traditional catalysts by stabilizing reactive intermediates. rsc.org
Microwave irradiation and sonication (ultrasound) are alternative energy sources that can dramatically accelerate chemical reactions. nih.govuns.ac.id Microwave-assisted synthesis involves heating the reaction mixture with microwave energy, which leads to rapid and uniform heating, often resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org
This technology could be applied to the synthesis of this compound to enhance either the bromination or the O-alkylation step. uns.ac.id For example, the O-alkylation of 4-bromo-1-naphthol could potentially be completed in minutes under microwave irradiation, compared to hours using conventional reflux. organic-chemistry.org
Ultrasonic irradiation promotes reactions through a phenomenon known as acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Sonication has been successfully used to promote a variety of reactions, including halogenations and esterifications. nih.gov
Table 3: Comparison of Conventional vs. Assisted Synthesis Methods
| Reaction Type | Method | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Chalcone Synthesis | Conventional (Stirring) | 24 hours | 94.6% | Simple setup | uns.ac.id |
| Chalcone Synthesis | Microwave Irradiation | 3 minutes | 89.4% | Drastically reduced time | uns.ac.id |
| Imidazopyrimidine Synthesis | Conventional (Heating) | 24 hours | Moderate | N/A | nih.gov |
| Imidazopyrimidine Synthesis | Microwave Irradiation | 30 minutes | Good | Time efficiency, higher yield | nih.gov |
Advanced Synthetic Strategies Employing this compound Precursors
Aryl bromides, such as this compound, are exceptionally valuable building blocks in modern organic synthesis. The bromine atom serves as a versatile functional handle that can be readily transformed into other groups through a variety of cross-coupling reactions. nih.gov
These transformations, often catalyzed by transition metals like palladium, nickel, or copper, allow for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This capability makes this compound a key intermediate for constructing more complex molecular architectures, which are often targets in pharmaceutical and materials science research.
Table 4: Potential Cross-Coupling Reactions Using this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron reagent (R-B(OH)₂) | Pd(PPh₃)₄, Base | C-C | Biaryl or Alkylated Naphthalene |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | C-C | Alkenyl Naphthalene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C | Alkynyl Naphthalene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N | N-Arylated Naphthalene |
| Ullmann Condensation | Alcohol (ROH) | Cu catalyst, Base | C-O | Diaryl Ether |
In addition to cross-coupling, the bromo-substituent can be used to generate organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium species (by halogen-metal exchange). These highly reactive intermediates can then be reacted with a wide range of electrophiles to introduce further functionality onto the naphthalene ring. nih.gov
Strategies for Introducing the Bromine Atom
The introduction of a bromine atom onto a naphthalene ring is a fundamental electrophilic aromatic substitution reaction. The choice of brominating agent, solvent, and catalyst can significantly influence the reaction's outcome, including yield and the formation of isomeric byproducts.
Direct bromination of naphthalene using molecular bromine (Br₂) is a common method. orgsyn.org These reactions can be performed without a solvent or in the presence of a solvent like carbon tetrachloride. orgsyn.org For instance, treating naphthalene with bromine in carbon tetrachloride at a gentle boil for several hours can produce α-bromonaphthalene (1-bromonaphthalene) in good yields. orgsyn.org To prevent the final product from gradually releasing hydrogen bromide, it is often treated with sodium hydroxide. orgsyn.org
The use of N-bromosuccinimide (NBS) is another prevalent strategy, particularly when milder conditions are required or when dealing with activated naphthalene systems. For example, the synthesis of 4-bromo-1-methylnaphthalene from 1-methylnaphthalene can be achieved in high yield using NBS in acetonitrile at low temperatures. google.com In the synthesis of more complex naphthalene derivatives, NBS has been used in conjunction with a radical initiator like AIBN in a solvent such as carbon tetrachloride under reflux conditions to achieve bromination. mdpi.com
Alternative methods have also been developed to improve yields and environmental friendliness. A patented method describes the synthesis of 1-bromonaphthalene using saturated bromine water as the bromine source, with glacial acetic acid and an ionic liquid as the solvent in a closed reactor, achieving yields of over 95%. google.com Furthermore, photobromination of naphthalene with molecular bromine has been shown to yield an α,2β,3χ,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene intermediate, which upon dehydrobromination, produces 1,3-dibromonaphthalene. researchgate.net
The table below summarizes various methods for the bromination of naphthalene and its derivatives.
Table 1: Methodologies for the Bromination of Naphthalene Derivatives
| Starting Material | Brominating Agent | Solvent / Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Naphthalene | Bromine (Br₂) | Carbon Tetrachloride | 1-Bromonaphthalene | 72-75% | orgsyn.org |
| Naphthalene | Bromine (Br₂) | KSF Clay / Dichloromethane | 1,2,4,6-Tetrabromonaphthalene | 70% | cardiff.ac.uk |
| Naphthalene | Saturated Bromine Water | Glacial Acetic Acid / Ionic Liquid | 1-Bromonaphthalene | >95% | google.com |
| 1-Methylnaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile | 4-Bromo-1-methylnaphthalene | 99% | google.com |
| 6,8-dimethoxy-1,3-bis-(2-methoxy-ethoxymethoxy)-2-propyl-naphthalene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride / AIBN | Ring-brominated naphthalene | 34% | mdpi.com |
Stereoselective Approaches to Isopropoxy Naphthalene Structures
The synthesis of isopropoxy naphthalene structures, particularly with control over stereochemistry, presents distinct challenges. While the introduction of an isopropoxy group itself can be achieved through standard Williamson ether synthesis (e.g., reacting a naphthol with an isopropyl halide in the presence of a base), achieving specific stereoisomers is more complex and often requires building the molecule from chiral precursors or through asymmetric synthesis.
One notable approach involves constructing the naphthalene ring system with the isopropoxy group already incorporated into one of the building blocks. In a synthesis of an isotopically labeled, highly substituted naphthalene derivative, an unsymmetrical squarate fragment was created by reacting dimethyl squarate with sodium isopropoxide. nih.gov This isopropoxy-containing fragment was then coupled with another aromatic piece and subsequently underwent a rearrangement to form the naphthalene core. nih.gov This method successfully incorporates the isopropoxy group, although the primary goal was desymmetrization for NMR studies rather than creating a specific stereocenter. nih.gov
The synthesis of 2-isopropyl naphthalene has been accomplished by reacting naphthalene with isopropyl bromide using a triethylamine hydrochloride-aluminum chloride ionic liquid as a catalyst. researchgate.net While this introduces an isopropyl group, not an isopropoxy group, it highlights the use of specialized catalysts in functionalizing the naphthalene ring with branched alkyl structures.
Direct stereoselective methods for introducing an isopropoxy group onto a pre-formed naphthalene ring are not extensively documented in the literature. The focus tends to be more on the regioselectivity of the substitution.
Regioselective Considerations in Functionalizing the Naphthalene Core
The control of substituent placement on the naphthalene ring, or regioselectivity, is a cornerstone of naphthalene chemistry. Traditional electrophilic aromatic substitutions on unsubstituted naphthalene typically favor the C1 (α) position over the C2 (β) position due to the greater stability of the carbocation intermediate formed during α-attack.
However, the presence of a directing group on the ring dramatically influences the position of subsequent functionalization. An isopropoxy group is an ortho-, para-director and is activating. Therefore, in 4-isopropoxynaphthalene, the isopropoxy group would direct incoming electrophiles (like Br⁺) primarily to the C1 (ortho) and C5/C8 (para-like) positions. The synthesis of this compound would thus likely start from 1-naphthol, which is then etherified to 1-isopropoxynaphthalene, followed by bromination, which is directed to the C4 position (para to the isopropoxy group).
Modern synthetic chemistry has developed advanced methods to achieve regioselectivity that can override the inherent electronic preferences of the naphthalene system. nih.govresearchgate.net These often involve transition metal-catalyzed C-H activation, where a directing group on the substrate coordinates to the metal catalyst, guiding the functionalization to a specific C-H bond. researchgate.net For example, strategies have been developed for the selective functionalization of the C2, C7, and C8 positions of 1-substituted naphthalenes, which are traditionally difficult to achieve. researchgate.netresearchgate.net Ruthenium-catalyzed δ-bond activation, guided by a tertiary phosphine (B1218219) group, has enabled the highly regioselective functionalization of the remote C5 position. acs.org
The choice of catalyst and reaction conditions can also influence the isomeric ratio of products in bromination reactions. The dibromination of naphthalene using bromine can yield different ratios of 1,4-dibromonaphthalene and 1,5-dibromonaphthalene depending on the solid acid catalyst used, such as Synclyst 13 or KSF clay. mdpi.com
Table 2: Regioselective Functionalization of Naphthalene
| Naphthalene Derivative | Reagents / Catalyst | Position Functionalized | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| 1-Substituted Naphthalenes | Metal Catalysis / Directing Groups | Various (C2, C7, C8) | Various | Directed C-H activation allows for non-traditional substitution patterns. | nih.govresearchgate.netresearchgate.net |
| Naphthalene | Tertiary Phosphine / Ruthenium Catalyst | C5 | Alkylated, Fluoroalkylated, etc. | P-Ru-C bond formation directs functionalization to the remote C5 position. | acs.org |
| Naphthalene | Bromine / Synclyst 13 | C1, C4 | 1,4-Dibromonaphthalene | Acidic amorphous silica-alumina catalyst favors the 1,4-isomer. | mdpi.com |
| Naphthalene | Bromine / KSF Clay | C1, C5 | 1,5-Dibromonaphthalene | Bentonite clay catalyst can favor the 1,5-isomer under specific conditions. | mdpi.com |
| Naphthalene | Isopropyl Bromide / Et₃NHCl-AlCl₃ Ionic Liquid | C2 | 2-Isopropyl naphthalene | Ionic liquid catalyzes alkylation, favoring the thermodynamically more stable β-position. | researchgate.net |
Reactivity and Mechanistic Pathways of 1 Bromo 4 Isopropoxynaphthalene
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in 1-bromo-4-isopropoxynaphthalene is susceptible to displacement by various nucleophiles, enabling the synthesis of a diverse range of derivatives. These reactions can proceed through different mechanisms depending on the nature of the nucleophile and the reaction conditions.
The replacement of the bromine atom with a cyano group represents a key transformation, as the resulting nitrile can be further elaborated into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation reactions are a common method for this conversion. rsc.org For instance, the cyanation of aryl bromides can be achieved using a palladium catalyst, such as one supported by dppf (1,1'-bis(diphenylphosphino)ferrocene), with zinc cyanide (Zn(CN)₂) serving as the cyanide source. rsc.org
Another modern approach involves organophotoredox catalysis. rsc.org This method uses an organic photoredox catalyst, like 4CzIPN, to facilitate the reaction between an aryl bromide and a cyanide source, such as tosyl cyanide (TsCN). rsc.org The process is initiated by a photogenerated silyl radical that abstracts the bromine atom from the aryl bromide, creating an aryl radical. This radical is then trapped by the cyanide source to form the desired aromatic nitrile. rsc.org This technique is effective for a variety of substrates, including those with electron-donating and electron-withdrawing groups, and proceeds at room temperature with good yields. rsc.org
Table 1: Examples of Cyanation Reactions on Bromoarenes
| Catalyst System | Cyanide Source | Reaction Conditions | Product | Yield |
| Pd₂(dba)₃ / DPPF | Zn(CN)₂ | Not specified | Aromatic Nitrile | Excellent |
| 4CzIPN (organophotoredox) | TsCN | Room Temperature | Aromatic Nitrile | Good |
This table presents generalized conditions for cyanation reactions applicable to bromoarenes.
The bromine atom can also be displaced by heteroatom nucleophiles, such as those containing oxygen, nitrogen, or sulfur. These nucleophilic substitution reactions can occur through a concerted (Sₙ2-type) or a stepwise (addition-elimination) mechanism, particularly at heteroatom centers. mdpi.com While direct examples for this compound are not extensively detailed in the provided search results, the principles of nucleophilic substitution at heteroatoms are well-established. mdpi.com For instance, the reaction of an aryl halide with an alcohol in the presence of a base can lead to the formation of an ether, or with an amine to form an aniline derivative. The specific pathway and success of such reactions depend on the nucleophilicity of the attacking species and the reaction conditions employed.
Organometallic Reactivity and Cross-Coupling Applications
The carbon-bromine bond of this compound is a key feature for the formation of organometallic reagents, which are powerful intermediates in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). leah4sci.comumkc.edumasterorganicchemistry.comlibretexts.org The resulting organomagnesium compound, in this case, (4-isopropoxynaphthalen-1-yl)magnesium bromide, features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. youtube.com
These Grignard reagents are highly reactive and are used in a variety of synthetic applications. masterorganicchemistry.com A primary use is their addition to carbonyl compounds; they react with aldehydes to form secondary alcohols and with ketones to yield tertiary alcohols. leah4sci.comumkc.edu They can also react with carbon dioxide to produce carboxylic acids after an acidic workup. masterorganicchemistry.com The formation and reaction of Grignard reagents must be conducted under anhydrous conditions, as they are readily protonated and decomposed by water or other protic solvents. youtube.com
Table 2: General Reactions of Grignard Reagents
| Electrophile | Product Type |
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Carbon Dioxide | Carboxylic Acid |
| Epoxide | Alcohol |
| Nitrile | Ketone |
Organolithium reagents are another important class of organometallics that can be generated from this compound, typically through lithium-halogen exchange with an alkyllithium reagent like n-butyllithium. The resulting (4-isopropoxynaphthalen-1-yl)lithium is a potent nucleophile and a strong base. wikipedia.org
Due to the highly polar nature of the carbon-lithium bond, these reagents are extremely reactive. wikipedia.org They readily participate in nucleophilic addition reactions with a wide range of electrophiles. A significant application is in carbolithiation reactions, where the C-Li bond adds across a carbon-carbon double or triple bond, generating new organolithium species that can be further functionalized. wikipedia.org This reactivity is fundamental in anionic polymerization processes. wikipedia.org The structure and reactivity of organolithium reagents are often influenced by the solvent, with Lewis basic solvents like THF or TMEDA coordinating to the lithium atom and affecting its aggregation state and reactivity. wikipedia.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. nih.govyoutube.com this compound is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, in particular, is widely used and involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govuwindsor.ca
The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comuwindsor.ca These reactions are valued for their mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of the reagents. nih.govnih.gov A diverse library of compounds can be synthesized by coupling this compound with various aryl, heteroaryl, alkyl, or alkenyl boronic acids and esters. nih.govnih.govrsc.org
Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Role | Example(s) |
| Aryl Halide | Electrophilic Partner | This compound |
| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Alkyltrifluoroborates nih.gov |
| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, CataXCium A Pd G3 nih.gov |
| Base | Activates the organoboron reagent | K₃PO₄, Na₂CO₃, t-BuOK researchgate.netmdpi.com |
| Solvent | Reaction Medium | Toluene, 1,4-Dioxane, DMF mdpi.combeilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Oxidative Addition Processes with Aryl Halides
Oxidative addition is a fundamental step in many catalytic cycles, involving the insertion of a metal into a carbon-halogen bond. nih.gov This process leads to an increase in both the oxidation state and the coordination number of the metal. nih.gov For this compound, this can be represented by the reaction with a generic M(0) complex:
M(0) + this compound → (4-Isopropoxynaphthyl)-M(II)-Br
The feasibility and rate of this oxidative addition are influenced by several factors:
Nature of the Metal: Electron-rich and less sterically hindered metal centers generally facilitate oxidative addition. Metals like palladium and nickel are commonly employed for these transformations.
Ligands: The ligands on the metal complex play a crucial role in tuning its electronic and steric properties, thereby influencing the rate and efficiency of the oxidative addition.
Substrate Electronics: The isopropoxy group at the 4-position is an electron-donating group, which increases the electron density on the naphthalene (B1677914) ring. This can make the oxidative addition slightly more challenging compared to unsubstituted bromonaphthalene, as the carbon-bromine bond becomes stronger. However, this effect is generally manageable with appropriate catalyst systems.
While direct studies on this compound are scarce, research on other aryl halides provides a framework for understanding its likely behavior. For instance, the oxidative addition of various aryl bromides to transition metal complexes is a well-documented phenomenon.
Transmetalation and Reductive Elimination Pathways
Following oxidative addition, the resulting organometallic intermediate can undergo further reactions, most notably transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds.
Transmetalation: This step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) to the metal center of the oxidative addition product. For the intermediate derived from this compound, this would be:
(4-Isopropoxynaphthyl)-M(II)-Br + R-M' → (4-Isopropoxynaphthyl)-M(II)-R + Br-M'
Reductive Elimination: This is the final step in many cross-coupling catalytic cycles, where the two organic groups on the metal center are coupled and eliminated, regenerating the M(0) catalyst. nih.govresearchgate.net The groups to be eliminated must typically be in a cis orientation to each other on the metal's coordination sphere. researchgate.netlibretexts.org
(4-Isopropoxynaphthyl)-M(II)-R → 4-Isopropoxy-1-R-naphthalene + M(0)
Cascade and Multicomponent Reactions Involving Naphthalene Derivatives
Cascade and multicomponent reactions offer efficient synthetic routes to complex molecules from simple starting materials in a single operation. researchgate.net Naphthalene derivatives are valuable substrates in such transformations.
While no specific cascade or multicomponent reactions involving this compound have been documented, its structure suggests potential participation in such sequences. For instance, the bromo substituent could serve as a handle for an initial cross-coupling reaction, followed by a subsequent intramolecular reaction involving the isopropoxy group or the naphthalene core. A versatile three-component protocol for the synthesis of multifunctional naphthalenes has been developed using ruthenium catalysis, demonstrating the potential for such complex transformations. rsc.org
Electrocyclization and Cycloaddition Reactions
Electrocyclization and cycloaddition reactions are powerful tools for the construction of polycyclic systems. Naphthalene and its derivatives can participate in these reactions, although the aromaticity of the naphthalene ring often needs to be overcome, for example through photochemical activation. nih.govnih.gov
Electrocyclization: This pericyclic reaction involves the intramolecular formation of a sigma bond between the termini of a conjugated pi-system. While less common for naphthalene itself, substituted naphthalenes can be designed to undergo such reactions. For example, the thermolysis of dihydrobenzocyclobutenes bearing olefinic substituents can generate o-quinodimethanes which then undergo electrocyclic reactions to form dihydronaphthalenes and naphthalenes. rsc.org
Cycloaddition: Naphthalenes can act as the diene or dienophile component in cycloaddition reactions, particularly under photochemical conditions or with highly reactive dienophiles. nih.govnih.gov For instance, dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes can be achieved using visible-light energy-transfer catalysis. nih.govnih.gov The presence of the isopropoxy group in this compound would likely influence the regioselectivity and stereoselectivity of such cycloadditions.
A study on the intramolecular Diels-Alder reaction of a 5-bromo substituted furanyl amide showed that the bromine substituent increased the reaction rate compared to the unsubstituted version. researchgate.net This suggests that the bromo group in this compound could potentially influence the reactivity in cycloaddition reactions.
Complex Rearrangement Mechanisms
Rearrangement reactions in naphthalene derivatives can lead to the formation of various structural isomers. While no specific complex rearrangement mechanisms for this compound are reported, related transformations in other aromatic systems can provide insights. For example, rearrangements can be initiated by the migration of substituents around the naphthalene core, often under acidic or thermal conditions. The isopropoxy group, being a potential leaving group under certain conditions, could also participate in rearrangement pathways.
Compound List
| Compound Name |
| This compound |
| 4-Isopropoxy-1-R-naphthalene |
| Dihydronaphthalenes |
| Naphthalenes |
Interactive Data Table: General Reactivity of Naphthalene Derivatives
| Reaction Type | Key Features | Potential Role of this compound |
| Oxidative Addition | Insertion of a metal into the C-Br bond. | The bromo substituent allows for this reaction, initiating cross-coupling cycles. The isopropoxy group may slightly decrease reactivity. |
| Transmetalation | Transfer of an organic group to the metal center. | The organometallic intermediate formed after oxidative addition can undergo this step. |
| Reductive Elimination | Formation of a new C-C or C-X bond and regeneration of the catalyst. | The final step in cross-coupling, leading to a substituted naphthalene product. |
| Electrocyclization | Intramolecular ring formation. | Could potentially occur if the molecule is incorporated into a suitable conjugated system. |
| Cycloaddition | [4+2] or other cycloadditions. | Can act as a diene or dienophile, with substituents influencing selectivity. |
| Cascade Reactions | Multi-step one-pot transformations. | The bromo and isopropoxy groups offer handles for sequential reactions. |
| Multicomponent Reactions | Three or more reactants combine in one pot. | Could serve as a building block in the synthesis of complex naphthalenes. |
| Rearrangements | Migration of substituents. | Possible under specific conditions, leading to isomeric products. |
In Depth Mechanistic Investigations in the Chemistry of 1 Bromo 4 Isopropoxynaphthalene
Elucidation of Reaction Mechanisms through Physical Organic Chemistry Principles
Physical organic chemistry provides the theoretical framework for understanding the mechanisms of reactions involving 1-Bromo-4-isopropoxynaphthalene. By applying principles of thermodynamics, kinetics, and stereochemistry, the pathways of these reactions can be elucidated.
The transformation of this compound into a product proceeds through a series of high-energy transition states and transient intermediates. In transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the reaction pathway involves several key steps, each with its own transition state and intermediate species. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgyoutube.com
For instance, in a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. libretexts.orgwikipedia.org This step proceeds through a three-centered transition state to form a square planar palladium(II) intermediate. The stability and structure of this intermediate are crucial for the subsequent steps of the reaction.
Following oxidative addition, the next key step is transmetalation, where the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the bromide. organic-chemistry.orglibretexts.org This step also proceeds through a specific transition state, the energy of which is influenced by the nature of the ligands on the palladium and the counterions present.
Finally, reductive elimination from the palladium(II) complex yields the final coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com This step involves a transition state where the new carbon-carbon or carbon-heteroatom bond is formed.
In the case of a Grignard reaction, the formation of the Grignard reagent from this compound and magnesium metal involves radical intermediates on the surface of the magnesium. alfredstate.eduleah4sci.comadichemistry.com The subsequent reaction of the Grignard reagent with an electrophile, such as a carbonyl compound, proceeds through a nucleophilic addition mechanism, involving a six-membered ring transition state if the electrophile can coordinate to the magnesium ion. mnstate.edumasterorganicchemistry.com
A hypothetical reaction sequence and the associated intermediates for a Suzuki-Miyaura coupling of this compound are presented below:
| Step | Description | Intermediate/Transition State |
| 1 | Oxidative Addition | Aryl-Pd(II)-Halide Complex |
| 2 | Transmetalation | Diaryl-Pd(II) Complex |
| 3 | Reductive Elimination | Biaryl Product + Pd(0) |
The concepts of kinetic and thermodynamic control are pivotal in understanding the product distribution in reactions where multiple outcomes are possible. A reaction under kinetic control yields the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. organic-chemistry.orgorganic-chemistry.org In contrast, a reaction under thermodynamic control yields the most stable product, which corresponds to the product with the lowest Gibbs free energy. organic-chemistry.orgorganic-chemistry.org
In the context of reactions involving this compound, these principles can be particularly relevant in cases of regioselectivity. For example, in certain electrophilic aromatic substitution reactions on the naphthalene (B1677914) ring system, the position of substitution could be governed by kinetic versus thermodynamic factors. While the isopropoxy group and the bromine atom direct incoming electrophiles to specific positions, the relative stability of the resulting intermediates can lead to different products under different reaction conditions (e.g., temperature).
Similarly, in some cross-coupling reactions, isomerization of the product might be possible under the reaction conditions. At lower temperatures and shorter reaction times, the kinetically favored product may predominate, while at higher temperatures and longer reaction times, the thermodynamically more stable isomer may be the major product. mnstate.edulibretexts.org
| Control Type | Favored Product | Reaction Conditions |
| Kinetic | The one formed fastest (lowest activation energy) | Lower temperature, shorter reaction time |
| Thermodynamic | The most stable one (lowest Gibbs free energy) | Higher temperature, longer reaction time |
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents. The isopropoxy group (-O-iPr) is an electron-donating group due to the resonance effect of the oxygen lone pairs, which can delocalize into the naphthalene ring. This increases the electron density of the aromatic system, making it more susceptible to electrophilic attack and potentially influencing the rate of oxidative addition in cross-coupling reactions.
Sterically, the bulky isopropoxy group can hinder the approach of reagents to the adjacent positions on the naphthalene ring. This steric hindrance can affect the regioselectivity of reactions and the rate of reactions that are sensitive to steric bulk, such as those involving bulky ligands or reagents. For example, in a Buchwald-Hartwig amination, the size of the incoming amine and the phosphine (B1218219) ligand on the palladium catalyst will interact with the isopropoxy group, potentially influencing the efficiency of the coupling. wikipedia.org
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations
Transition metal-mediated reactions, particularly those catalyzed by palladium, are central to the functionalization of aryl halides like this compound. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the metal center. nih.gov
In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves the sequential steps of oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The ligands play a crucial role in each of these steps. For example, bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, can accelerate the rates of oxidative addition and reductive elimination, leading to more efficient catalytic cycles. wikipedia.orgorganic-chemistry.org
The choice of ligand can also influence the chemoselectivity of a reaction. For instance, in a molecule with multiple reactive sites, different ligands can direct the catalyst to react preferentially at one site over another. researchgate.net For this compound, while the C-Br bond is the primary site for cross-coupling, the choice of ligand could be critical in preventing unwanted side reactions or in promoting a desired transformation with high yield and selectivity.
The table below summarizes the key steps in a generic Suzuki-Miyaura cross-coupling of this compound and the role of the ligand.
| Catalytic Cycle Step | Transformation | Role of Ligand |
| Oxidative Addition | Aryl-Br + Pd(0)Ln → Aryl-Pd(II)(Br)Ln | Stabilizes the Pd(0) complex; influences the rate and ease of C-Br bond cleavage. |
| Transmetalation | Aryl-Pd(II)(Br)Ln + Organoboron → Diaryl-Pd(II)Ln + Br- | Affects the rate of transfer of the organic group from boron to palladium. |
| Reductive Elimination | Diaryl-Pd(II)Ln → Biaryl + Pd(0)Ln | Promotes the formation of the new C-C bond and regeneration of the active catalyst. |
Computational and Theoretical Studies on 1 Bromo 4 Isopropoxynaphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule like 1-bromo-4-isopropoxynaphthalene. These methods solve the Schrödinger equation for the molecule, providing insights into its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT could be applied to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can help identify the most likely pathways for chemical transformations involving this compound.
Predict Reactivity: DFT calculations can determine various electronic descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These descriptors would indicate the most probable sites for electrophilic or nucleophilic attack, providing a theoretical basis for its reactivity in different chemical environments.
A critical aspect of reaction mechanism analysis is the determination of energy profiles and the identification of transition states. For a hypothetical reaction involving this compound, computational chemists would:
Calculate Energy Profiles: This involves computing the energy of the system along a reaction coordinate, from reactants to products. The resulting profile would reveal the energy barriers (activation energies) and the energies of any intermediates.
Locate Transition States: A transition state is the highest energy point along the reaction pathway. Its geometry and energy are crucial for understanding the kinetics of a reaction. Sophisticated algorithms are used to locate and verify these transient structures.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its properties.
Conformational Analysis: This involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. For this compound, this would be particularly important for understanding the orientation of the isopropoxy group relative to the naphthalene (B1677914) ring system.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. For this compound, MD could be used to study its dynamic behavior in different solvents, providing insights into its solvation and transport properties.
Spectroscopic Property Predictions and Correlations (Excluding Empirical Identification Data)
Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data for validation. For this compound, this could include:
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts and coupling constants.
Vibrational Spectroscopy (IR and Raman): Prediction of vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum.
Excited State Properties and Photophysical Behavior
The interaction of this compound with light could be investigated using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations would provide information on:
Electronic Excitations: The energies and characteristics of electronic transitions from the ground state to various excited states.
Photophysical Processes: Predictions of properties such as fluorescence and phosphorescence, which are related to how the molecule dissipates energy after absorbing light.
While the theoretical framework and computational tools to study this compound are well-established, the absence of specific research on this compound means that no concrete data or detailed analyses can be provided at this time. Future computational studies would be necessary to generate the specific findings requested.
Role in Advanced Materials and Catalysis Research
A Versatile Precursor for Functional Organic Materials
The distinct functionalities of 1-Bromo-4-isopropoxynaphthalene make it an ideal starting material for creating complex organic molecules with specific optoelectronic and self-assembling properties. The bromo group serves as a reactive site for various cross-coupling reactions, allowing for the extension of the conjugated system, while the isopropoxy group can influence solubility, molecular packing, and electronic characteristics.
Crafting the Future of Displays and Electronics: Precursors for OLEDs and OFETs
The synthesis of precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) represents a significant application of this compound. The naphthalene (B1677914) unit is a well-known chromophore, and by strategically modifying the molecule, researchers can fine-tune the emission color and efficiency of the resulting materials. The bromo-substituent allows for the introduction of various aryl or heterocyclic groups through reactions like the Suzuki-Miyaura coupling, leading to the formation of extended π-conjugated systems. These extended systems are crucial for efficient charge transport and luminescence in OLEDs and OFETs. The isopropoxy group, in addition to enhancing solubility, can sterically hinder intermolecular interactions, which is beneficial in preventing aggregation-caused quenching of fluorescence in the solid state.
Engineering Molecular Order: Development of Liquid Crystalline Materials
The rigid, planar structure of the naphthalene core in this compound is a key feature for the design of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of conventional liquids and solid crystals, making them essential for display technologies. scirp.org By attaching long alkyl chains or other mesogenic (liquid crystal-forming) units to the naphthalene scaffold, often via the bromo-position, molecules with specific shapes and intermolecular interactions can be synthesized. These tailored molecules can self-assemble into various liquid crystalline phases, such as nematic or smectic phases, which are crucial for the functioning of liquid crystal displays (LCDs). The isopropoxy group can influence the transition temperatures and the type of mesophase formed.
Harnessing Light from Aggregates: Exploration in Aggregation-Induced Emission Research
Aggregation-induced emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. nih.govnih.gov Materials exhibiting AIE have significant potential in various applications, including bio-imaging and chemical sensing. nih.govrsc.org The propeller-shaped, twisted structures of many AIE-active molecules prevent π–π stacking in the aggregated state, which is a primary cause of luminescence quenching. nih.gov this compound can serve as a foundational component in the synthesis of AIE-active molecules. By introducing bulky, rotatable groups through reactions at the bromo-position, researchers can create molecules that exhibit restricted intramolecular rotation in the aggregated state, a key mechanism for AIE. nih.gov The isopropoxy group can further contribute to the unique packing arrangements that promote this effect.
Designing Molecular Tools: Synthesis of Naphthalene-Based Ligands for Catalysis
In the realm of catalysis, the design of ligands that can coordinate to a metal center and precisely control its reactivity is paramount. This compound provides a valuable scaffold for the synthesis of novel naphthalene-based ligands. The bromo-functionality is a convenient handle for introducing phosphine (B1218219), amine, or other coordinating groups. For instance, through a series of reactions, the bromo-group can be replaced with a diphenylphosphine (B32561) group to create a phosphine ligand. The isopropoxy group on the naphthalene backbone can sterically and electronically influence the catalytic pocket around the metal center, potentially leading to enhanced selectivity and activity in catalytic transformations.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, are central to modern synthetic planning. jocpr.comnih.gov Traditional multi-step syntheses often generate significant waste, a metric quantified by the E-factor, which for fine chemicals and pharmaceuticals can be as high as 5 to 100 times the weight of the product. nih.gov Future research on 1-Bromo-4-isopropoxynaphthalene will undoubtedly focus on developing synthetic routes that maximize the incorporation of starting materials into the final product. nih.govresearchgate.net
A conventional synthesis might involve the isopropylation of 1,4-bromonaphthol or the bromination of 1-isopropoxynaphthalene. The latter, using traditional reagents like molecular bromine or N-bromosuccinimide (NBS), suffers from poor atom economy and the formation of stoichiometric byproducts. researchgate.net
Future sustainable approaches would pivot towards direct C–H functionalization, which avoids the need for pre-functionalized substrates. researchgate.net An emerging strategy is the use of photocatalysis for the selective bromination of electron-rich aromatic compounds. researchgate.netnih.gov This method can use hydrogen bromide (HBr) as the bromine source and molecular oxygen as a clean oxidant, representing a significant improvement in atom economy. researchgate.net
| Method | Reagents | Byproducts | Atom Economy | Sustainability Notes |
| Traditional Bromination | 1-Isopropoxynaphthalene, Br₂ | HBr | ~54% | Uses hazardous Br₂, produces corrosive byproduct. |
| NBS Bromination | 1-Isopropoxynaphthalene, NBS | Succinimide | ~45% | Generates stoichiometric organic waste. researchgate.net |
| Future Photocatalytic Route | 1-Isopropoxynaphthalene, HBr, O₂, Visible Light | H₂O | ~92% | Uses a clean oxidant (O₂), byproduct is water, operates under mild conditions. researchgate.net |
This interactive table compares a potential traditional synthetic route to a future, more sustainable photocatalytic route for producing this compound, highlighting the improvements in atom economy and environmental impact.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The structure of this compound offers two primary sites for chemical modification: the carbon-bromine bond and the activated naphthalene (B1677914) ring. This duality allows for a rich field of exploration into novel reactivity.
The bromo substituent is a well-established handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational for creating C-C, C-N, and C-O bonds. midtownreader.com Future work could focus on replacing precious metal catalysts like palladium with more abundant and cost-effective alternatives such as iron. organic-chemistry.org Iron-catalyzed cross-coupling reactions are a growing field and could provide a more sustainable method for elaborating the structure of this compound. organic-chemistry.org
The electron-donating isopropoxy group activates the naphthalene ring, making it susceptible to transformations that are otherwise challenging. This includes:
Oxidative Couplings: The activated ring can undergo oxidative C-H/C-H coupling with other nucleophiles, a powerful strategy for bond formation without pre-functionalization. wiley.com Chiral iron phosphate (B84403) complexes, for instance, have been used for the enantioselective oxidative coupling of naphthols, a reaction type that could be adapted for derivatives like this. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis can unlock novel reactivity. nih.govacs.org The C-Br bond can be engaged in photo-induced reactions, and the electron-rich naphthalene core can act as an electron donor or acceptor, potentially leading to radical-mediated transformations or cycloadditions that are not feasible under thermal conditions. rsc.org
Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to control redox reactions. scitechdaily.com Applying electrochemical strategies to this compound could enable unique transformations, such as selective C-H functionalizations or ring expansions, by precisely controlling the electronic structure of the substrate. scitechdaily.com
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Reaction Optimization: For any given transformation using this compound as a substrate (e.g., a cross-coupling reaction), there exists a high-dimensional space of reaction parameters (catalyst, ligand, solvent, temperature, concentration). ML algorithms, particularly Bayesian optimization, can navigate this space efficiently. beilstein-journals.orgbeilstein-journals.org When combined with high-throughput experimentation (HTE) platforms, these algorithms can autonomously identify the optimal conditions for yield, selectivity, or other objectives with far fewer experiments than traditional one-variable-at-a-time methods. beilstein-journals.orgacs.org
| Iteration | Catalyst | Ligand | Temperature (°C) | Yield (%) | ML Model Action |
| 1 (Random) | Pd(OAc)₂ | SPhos | 100 | 65 | Initial data point |
| 2 (Random) | Pd₂(dba)₃ | XPhos | 80 | 72 | Initial data point |
| 3 (Predicted) | Pd(OAc)₂ | XPhos | 95 | 88 | Exploits promising conditions |
| 4 (Predicted) | Pd₂(dba)₃ | tBuXPhos | 105 | 94 | Explores new parameter space |
| 5 (Predicted) | Pd₂(dba)₃ | tBuXPhos | 102 | 97 | Refines global optimum |
This interactive table provides a hypothetical example of an ML-driven optimization for a Suzuki coupling reaction using this compound. The algorithm uses initial data to predict and test new conditions, rapidly converging on the optimal setup.
Advanced Characterization Methodologies for Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing existing reactions and discovering new ones. Future research on this compound will benefit from advanced characterization techniques capable of probing complex reaction pathways in real-time and detecting fleeting intermediates.
In-situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, when applied in-situ (in the reaction vessel), allow researchers to monitor the concentration of reactants, products, and intermediates as the reaction happens. uni-rostock.denumberanalytics.comresearchgate.net This provides invaluable kinetic and mechanistic data without the need for quenching and sampling, which can disturb the reaction. uni-rostock.de
Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged or easily ionizable species in a reaction mixture, even at very low concentrations. nih.govrsc.org This makes it a powerful tool for identifying reactive intermediates in catalytic cycles. nih.gov For reactions involving this compound, the distinct isotopic pattern of bromine (79Br and 81Br in nearly equal abundance) would serve as a clear flag for identifying bromine-containing intermediates. acs.org Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, providing structural information. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental studies. acs.orgnih.gov DFT can be used to map the entire energy profile of a proposed reaction mechanism, calculate the structures of transition states, and rationalize observed outcomes like regioselectivity. nih.govrsc.org For instance, DFT could be used to predict whether an electrophilic attack on this compound is more likely to occur at the C2 or C3 position and explain the underlying electronic factors. researchgate.net
By combining these advanced experimental and computational methods, researchers can gain an unprecedented level of insight into the chemical behavior of this compound, paving the way for its use in new and innovative chemical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-4-isopropoxynaphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two steps: (1) bromination of naphthalene derivatives and (2) introduction of the isopropoxy group.
- Bromination : Direct bromination of naphthalene at the 1-position can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ or CHCl₃ at 0–25°C) . For regioselective bromination, directing groups (e.g., amino or formamido groups) may be used, followed by hydrolysis to replace the directing group with bromine .
- Alkoxylation : The isopropoxy group can be introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. For example, using isopropyl alcohol with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–120°C. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination adapted for ethers) may improve yields for sterically hindered substrates .
- Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact regioselectivity. For example, DMSO enhances nucleophilicity in SNAr, while Pd catalysts enable milder conditions for coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- The bromine atom at C1 causes deshielding of adjacent protons (C2 and C8), leading to downfield shifts (δ 7.8–8.2 ppm for aromatic protons).
- The isopropoxy group’s methine proton (CH) appears as a septet (δ 4.5–5.0 ppm), while its methyl groups show doublets (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : A molecular ion peak [M]⁺ at m/z 264 (C₁₃H₁₃BrO⁺) with isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) confirms the molecular formula .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-O (1200–1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How does the electronic nature of the isopropoxy group influence the reactivity of this compound in cross-coupling reactions compared to other alkoxy substituents?
- Methodological Answer : The isopropoxy group is a strong electron-donating substituent (+I effect), which activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic substitution.
- Suzuki Coupling : Electron-rich aryl bromides typically require higher temperatures or stronger bases (e.g., Cs₂CO₃) for oxidative addition to Pd(0). Compared to methoxy groups, isopropoxy’s steric bulk may slow transmetallation, necessitating larger ligand systems (e.g., SPhos instead of PPh₃) .
- Competitive Reactions : In Heck or Ullmann couplings, the isopropoxy group’s steric hindrance can reduce side products like diarylation, improving selectivity .
- Comparative Data : Studies on methoxy vs. isopropoxy analogs show a 10–15% decrease in coupling efficiency for the latter due to steric effects .
Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound as a precursor in multi-step syntheses?
- Methodological Answer : Discrepancies in reactivity or yields often arise from:
- Impurity Profiles : Residual solvents (e.g., DMF) or halide salts can inhibit catalysis. Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
- Oxygen Sensitivity : Pd-catalyzed reactions may require degassed solvents and inert atmospheres to prevent catalyst oxidation .
- Substituent Interference : The isopropoxy group’s steric bulk may necessitate alternative catalysts (e.g., Ni-catalyzed systems for challenging couplings) .
- Validation : Use control experiments (e.g., omitting the catalyst) and replicate conditions from literature with standardized reagents .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
